molecular formula C12H16N2O4 B2734369 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime CAS No. 478043-05-9

3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime

Cat. No.: B2734369
CAS No.: 478043-05-9
M. Wt: 252.27 g/mol
InChI Key: FRUNDRHYSPHBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of a nitrophenoxy group attached to a butanone oxime structure

Scientific Research Applications

3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime typically involves the reaction of 3,3-dimethyl-2-butanone with 2-nitrophenol in the presence of an appropriate catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The oxime group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: 3,3-Dimethyl-1-(2-aminophenoxy)-2-butanone.

    Reduction: 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone amine.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxime group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The phenoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(2-aminophenoxy)-2-butanone
  • 3,3-Dimethyl-1-(2-hydroxyphenoxy)-2-butanone
  • 3,3-Dimethyl-1-(2-chlorophenoxy)-2-butanone

Uniqueness

3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime is unique due to the presence of both the nitro and oxime functional groups, which impart distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime involves the reaction of 3,3-Dimethyl-2-butanone with hydroxylamine hydrochloride to form 3,3-Dimethyl-2-butanone oxime, which is then reacted with 2-nitrophenol in the presence of a base to form the final product.", "Starting Materials": ["3,3-Dimethyl-2-butanone", "Hydroxylamine hydrochloride", "2-nitrophenol", "Base"], "Reaction": ["Step 1: React 3,3-Dimethyl-2-butanone with hydroxylamine hydrochloride in the presence of a base to form 3,3-Dimethyl-2-butanone oxime.", "Step 2: React 3,3-Dimethyl-2-butanone oxime with 2-nitrophenol in the presence of a base to form 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime."] }

CAS No.

478043-05-9

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)11(13-15)8-18-10-7-5-4-6-9(10)14(16)17/h4-7,15H,8H2,1-3H3

InChI Key

FRUNDRHYSPHBNH-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=NO)COC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C(=NO)COC1=CC=CC=C1[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.